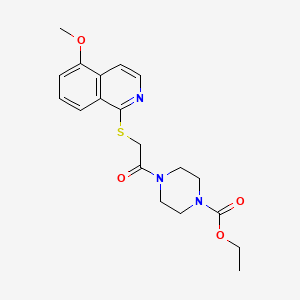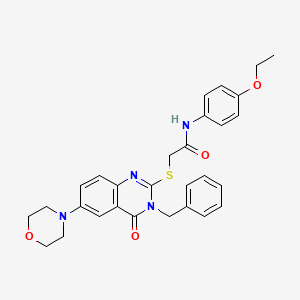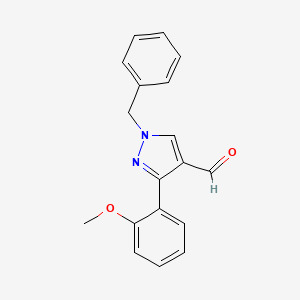
N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide, commonly known as PTMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine. PTMA has been shown to possess various pharmacological properties, making it a promising candidate for the development of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has demonstrated the potential of synthesized derivatives of N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide in exhibiting significant anticancer, anti-inflammatory, and analgesic properties. One study developed new chemical entities including derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide through the Leuckart synthetic pathway. These compounds were evaluated for their anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH), showing that derivatives with halogens on the aromatic ring demonstrated favorable anticancer and anti-inflammatory activities. Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited noteworthy anticancer, anti-inflammatory, and analgesic activities, suggesting its potential to be developed into a therapeutic agent (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).
Chemoselective Acetylation and Drug Synthesis
Another study focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, using immobilized lipase as a catalyst. This research highlights the potential application of N-(2-hydroxyphenyl)acetamide in drug synthesis, especially for antimalarial medication. The study explored various acyl donors and parameters affecting the acetylation process, finding vinyl acetate to be the best acyl donor for this reaction. The mechanism and kinetics of the reaction were also studied, providing insights into the efficient synthesis of drug intermediates (Deepali B Magadum, G. Yadav, 2018).
Silylated Derivatives for Synthesis and Structure Analysis
Research on the synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide has shown the potential of these compounds in various scientific applications. The study involved the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide via the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane. These derivatives were investigated using NMR spectroscopy, X-ray single-crystal analysis, and DFT methods, providing valuable insights into their structural properties. Such research contributes to the development of new materials and chemicals with potential applications in medicinal chemistry and materials science (A. Y. Nikonov, I. Sterkhova, I. М. Lazarev, A. Albanov, N. F. Lazareva, 2016).
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-9-10-15(2)19(16(14)3)22-13-18(21)20-12-11-17-7-5-4-6-8-17/h4-10H,11-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUMVOLQOOLDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2771930.png)

![2-(4-{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}phenyl)quinoxaline](/img/structure/B2771935.png)
![[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride](/img/structure/B2771937.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2771938.png)
![4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2771939.png)

![6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B2771942.png)

![5-(4-morpholinylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furancarboxamide](/img/structure/B2771945.png)


![Methyl (E)-4-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2771949.png)
